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For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid C (SAC), a polyphenolic compound derived from Salvia miltiorrhiza
(Danshen), has garnered significant attention within the scientific community for its diverse and
potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of
the core pharmacological properties of SAC, with a focus on its nephroprotective,
neuroprotective, and anti-inflammatory effects. The information presented herein is intended to
serve as a valuable resource for researchers, scientists, and professionals involved in drug
discovery and development.

Physicochemical Properties

Property Value Reference
Molecular Formula C26H20010 [3]
Molecular Weight 492.43 g/mol [3]
Appearance Not specified in abstracts

Solubility Water-soluble [4]
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Pharmacological Properties

Salvianolic acid C exhibits a range of pharmacological effects, primarily attributed to its
antioxidant and anti-inflammatory properties. These activities underpin its therapeutic potential
in various disease models.

Nephroprotective Effects

SAC has demonstrated significant protective effects against acute kidney injury (AKI). In a
cisplatin-induced AKI mouse model, SAC treatment mitigated renal histological changes and
reduced serum levels of creatinine (CRE) and blood urea nitrogen (BUN).[1]

Quantitative Data on Nephroprotective Effects
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Parameter Model Treatment Result Reference
Significant
. o decrease
Cisplatin-induced 20 mg/kg SAC,
Serum CRE o ) compared to [1]
AKIl in mice I.p. i i
cisplatin-only
group
Significant
] o decrease
Cisplatin-induced 20 mg/kg SAC,
Serum BUN . ) compared to [1]
AKI in mice I.p. ) )
cisplatin-only
group
. . TGF-B-
Fibronectin ] Dose-dependent
) stimulated HK2 10-100 uM SAC o
Expression inhibition
cells
TGF-B-
Collagen | ] Dose-dependent
) stimulated HK2 30-100 uM SAC o
Expression inhibition
cells
: TGF-B- :
N-cadherin ) Progressive
) stimulated HK2 10-100 uM SAC o
Expression inhibition
cells
: : TGF-B- :
Vimentin . Progressive
) stimulated HK2 10-100 uM SAC o
Expression inhibition

cells

Neuroprotective Effects

SAC has shown promise in ameliorating neuronal damage in the context of ischemic stroke

and neonatal hypoxic-ischemic brain damage (HIBD). In a mouse model of transient middle

cerebral artery occlusion (tMCAQO), SAC treatment significantly reduced infarct volume and

improved neurological deficits.[3] In a neonatal rat model of HIBD, SAC administration

improved motor function and spatial memory, which was attributed to the suppression of

neuron loss.[2]
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Quantitative Data on Neuroprotective Effects

Parameter Model Treatment Result Reference

Not specified in Significant

Infarct Volume tMCAOQ in mice ) [3]
abstracts reduction
Neurological o Not specified in Significant
o tMCAOQ in mice ) [3]
Deficits abstracts improvement

Pro-inflammatory ) )
] Neonatal HIBD in 15 mg/kg/day Effective
Cytokines (TNF- i o [2]
rats SAC, i.p. diminishment
a, IL-6, IL-1B)

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant activities of SAC are central to its therapeutic effects.
SAC has been shown to reduce the production of pro-inflammatory cytokines and mediators
such as tumor necrosis factor-alpha (TNF-a), interleukin-1beta (IL-1p), interleukin-6 (IL-6),
inducible nitric oxide synthase (iINOS), and cyclooxygenase-2 (COX-2).[1][2] Furthermore, it
enhances the levels of antioxidant enzymes.[1] An in vitro study also demonstrated its ability to
inhibit the entry of SARS-CoV-2 pseudovirus with an EC50 of 10.14 pM.

Quantitative Data on Anti-inflammatory and Antioxidant Effects
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Parameter Assay/Model ICs0/ECso/Result Reference
SARS-CoV-2
Pseudovirus Entry ACE2h cells ECso: 10.14 uM
Inhibition
] o Significant decrease
TNF-a, IL-1B3, IL-6 Cisplatin-induced AKI )
] o with 5, 10, and 20 [5]
Production in mice
mg/kg SAC
) ) o Significant reduction
Malondialdehyde Cisplatin-induced AKI )
) ] with 5, 10, and 20 [1]
(MDA) Levels in mice
mg/kg SAC
) ] o Significant increase
Glutathione (GSH) Cisplatin-induced AKI )
with 5, 10, and 20 [1]

Levels in mice

mg/kg SAC

Signaling Pathways

Salvianolic acid C exerts its pharmacological effects through the modulation of several key

signaling pathways.

CaMKK-AMPK-Sirtl Pathway

In the context of cisplatin-induced AKI, SAC activates the Ca?*/calmodulin-dependent protein
kinase kinase (CaMKK)-AMP-activated protein kinase (AMPK)-Sirtuin 1 (Sirtl) pathway. This
activation contributes to the attenuation of oxidative stress and inflammation.[1]
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Caption: Activation of the CaMKK-AMPK-Sirt1l pathway by Salvianolic acid C.
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TGF-B/Smad Pathway

SAC has been shown to inhibit renal tubulointerstitial fibrosis by targeting the Transforming
Growth Factor-beta (TGF-)/Smad signaling pathway. It inhibits the phosphorylation of Smad3,
a key mediator of fibrotic gene expression.

Salvianolic acid C
p-Smad3 Renal Fibrosis
m—) TGF-B3 Receptor

Click to download full resolution via product page

Caption: Inhibition of the TGF-B/Smad pathway by Salvianolic acid C.

TLR4-TREM1-NF-kB Pathway

In the context of cerebral ischemic injury, SAC attenuates neuroinflammation by down-
regulating the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1
(TREM1)-nuclear factor kappa B (NF-kB) pathway in microglia.[3][4]

Salvianolic acid C

TREM1 NF-kB Neuroinflammation

Click to download full resolution via product page

Caption: Down-regulation of the TLR4-TREM1-NF-kB pathway by Salvianolic acid C.

Experimental Protocols
Cisplatin-Induced Acute Kidney Injury in Mice

This model is utilized to evaluate the nephroprotective effects of SAC.
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Animal Model: Male BALB/c mice are commonly used.

Induction of AKI: A single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) is
administered.[1]

Treatment Protocol: SAC is administered daily via i.p. injection at doses of 5, 10, or 20 mg/kg
for 10 consecutive days. Cisplatin is administered on day 7 of the treatment regimen.[1]

Assessment: Blood samples are collected to measure serum creatinine and BUN levels.
Kidney tissues are harvested for histological examination (H&E staining) and Western blot
analysis of inflammatory and oxidative stress markers.[1]
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Click to download full resolution via product page

Caption: Experimental workflow for cisplatin-induced acute kidney injury model.

Unilateral Ureteral Obstruction (UUO) Model in Mice

This surgical model is employed to study renal fibrosis and the anti-fibrotic effects of SAC.
Animal Model: Male C57BL/6 mice are typically used.

Surgical Procedure: Under anesthesia, the left ureter is ligated at two points with silk sutures
and then cut between the ligatures to induce complete obstruction.

Treatment Protocol: Following the UUO surgery, mice are treated with SAC (e.qg., daily via
oral gavage or i.p. injection) for a specified period, often 7 to 14 days.

Assessment: Kidneys are harvested for histological analysis (Masson's trichrome or Sirius
Red staining) to assess collagen deposition and for Western blot analysis of fibrotic markers
(e.g., fibronectin, collagen I, a-SMA).
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Caption: Surgical workflow for the Unilateral Ureteral Obstruction (UUO) model.

In Vitro Assessment of Anti-fibrotic Effects in HK2 Cells

Human kidney proximal tubular epithelial cells (HK2) are used to investigate the direct anti-
fibrotic effects of SAC.

o Cell Culture: HK2 cells are cultured in an appropriate medium (e.g., DMEM/F12)
supplemented with fetal bovine serum and antibiotics.

 Induction of Fibrosis: Cells are stimulated with TGF-1 (e.g., 2.5 ng/mL) to induce an
epithelial-to-mesenchymal transition (EMT), a key process in fibrosis.

o Treatment Protocol: Cells are co-treated with TGF-31 and various concentrations of SAC
(e.g., 10, 30, 100 uM) for a specified duration (e.g., 24-48 hours).

» Assessment: Cell lysates are collected for Western blot analysis of EMT markers (e.g., N-
cadherin, vimentin) and fibrosis-related proteins (e.qg., fibronectin, collagen I).

. . Co-treat with SAC : Western Blot Analysis
Culture HK2 Cells Stimulate with TGF-B1 (10-100 uM) Incubate for 24-48h }—){ Cell Lysis (EMT and Fibrosis Markers)

Click to download full resolution via product page

Caption: In vitro workflow for assessing the anti-fibrotic effects of SAC in HK2 cells.

Conclusion

Salvianolic acid C is a promising natural compound with significant pharmacological
properties, particularly in the realms of nephroprotection, neuroprotection, and anti-
inflammation. Its mechanisms of action involve the modulation of key signaling pathways,
including the CaMKK-AMPK-Sirtl, TGF-/Smad, and TLR4-TREM1-NF-kB pathways. The
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data and protocols presented in this guide provide a solid foundation for further research and
development of SAC as a potential therapeutic agent for a range of diseases. Further
investigation is warranted to fully elucidate its quantitative pharmacological profile and to
explore its full therapeutic potential in clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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